2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole
CAS No.:
Cat. No.: VC15825482
Molecular Formula: C9H6ClF2NO2
Molecular Weight: 233.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6ClF2NO2 |
|---|---|
| Molecular Weight | 233.60 g/mol |
| IUPAC Name | 2-(chloromethyl)-4-(difluoromethoxy)-1,3-benzoxazole |
| Standard InChI | InChI=1S/C9H6ClF2NO2/c10-4-7-13-8-5(14-7)2-1-3-6(8)15-9(11)12/h1-3,9H,4H2 |
| Standard InChI Key | GROPPOPRGZGLRV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)OC(F)F)N=C(O2)CCl |
Introduction
2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole is a heterocyclic organic compound belonging to the benzoxazole class. It features a benzene ring fused to an oxazole ring, with a chloromethyl group and a difluoromethoxy group attached. The molecular formula of this compound is C9H6ClF2NO2, and its molecular weight is approximately 233.60 g/mol.
Synthesis of 2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole
The synthesis of this compound typically involves multi-step organic reactions. These processes require careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Common analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Biological Significance and Potential Applications
The compound's mechanism of action involves interaction with biological targets, suggesting potential applications in drug development, particularly as inhibitors in biochemical pathways. Its unique structure and functional groups contribute to its pharmacological properties, making it a candidate for further research in medicinal chemistry.
Table: Comparison of Related Benzoxazole Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole | Chloromethyl and difluoromethoxy groups | Potential drug development candidate |
| 2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole | Difluoromethoxy and methoxy groups | Investigated for phosphodiesterase inhibition |
| 2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole | Chloromethyl and difluoromethoxy groups at different positions | Potential enzyme inhibitor |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume